N-(2-bromophenyl)-2-phenylacetamide
Overview
Description
N-(2-bromophenyl)-2-phenylacetamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-bromophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-phenylacetamide typically involves the reaction of 2-bromoaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
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Step 1: Preparation of 2-bromoaniline
- 2-bromonitrobenzene is reduced to 2-bromoaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
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Step 2: Acylation Reaction
- 2-bromoaniline is reacted with phenylacetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-phenylacetamide undergoes various chemical reactions, including:
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Substitution Reactions
- The bromine atom in the 2-bromophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Reduction Reactions
- The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Oxidation Reactions
- The phenylacetamide moiety can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: N-(2-substituted phenyl)-2-phenylacetamide derivatives.
Reduction: N-(2-bromophenyl)-2-phenylethylamine.
Oxidation: 2-bromo-N-phenylacetamide carboxylic acid.
Scientific Research Applications
N-(2-bromophenyl)-2-phenylacetamide has several applications in scientific research:
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Medicinal Chemistry
- It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
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Biological Studies
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Materials Science
- It is used in the development of novel materials with specific electronic and optical properties.
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Chemical Synthesis
- The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The bromine atom in the 2-bromophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-phenylacetamide
- N-(2-fluorophenyl)-2-phenylacetamide
- N-(2-iodophenyl)-2-phenylacetamide
Uniqueness
N-(2-bromophenyl)-2-phenylacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWHBVECBOVGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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